

tafenoquine pharmacokinetics volume of distribution half-life

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Compound Focus: Tafenoquine Succinate

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Core Pharmacokinetic Parameters of Tafenoquine

Parameter	Symbol (Unit)	Population Estimate	Intersubject Variability (CV%)
Absorption Rate Constant	Ka (h ⁻¹)	0.694	61.2%
Apparent Oral Clearance	CL/F (L/h)	3.20	25.3%
Apparent Volume of Distribution	V/F (L)	1820	14.8%
Absorption Half-life	t _{1/2} (abs) (h)	1.0	-
Elimination Half-life	t _{1/2} (days)	16.4	-

Source: Data derived from a population pharmacokinetic study of 135 healthy male volunteers [1].

Methodological Detail of the Pivotal Study

The parameters in the table above were characterized using a **population pharmacokinetic (popPK) approach**, which is essential for understanding drug behavior in the target population and for dose selection [2].

- **Study Population & Design:** The analysis was based on data from **135 male Thai soldiers**. To establish a baseline, all subjects were first presumptively treated with artesunate and doxycycline to clear any pre-existing malaria infections. The primary prophylaxis group (104 subjects) then received a loading dose of **400 mg tafenoquine base daily for 3 days**, followed by **400 mg monthly for 5 months** [1].
- **Bioanalytical Method:** Plasma tafenoquine concentrations were measured using a reversed-phase **high-performance liquid chromatography (HPLC)** method [1].
- **Pharmacokinetic Modeling:** Modeling was performed using **NONMEM**, a non-linear mixed effects modeling program. A **one-compartment pharmacokinetic model** with first-order absorption and elimination was found to best describe the data. The model also quantified intersubject variability and identified covariates; for instance, age and weight influenced the volume of distribution (V/F), and subjects who contracted malaria had higher clearance (CL/F), though these factors were not deemed to require dose adjustments [1].

Interpretation of Key Pharmacokinetic Properties

The parameters define tafenoquine's clinical profile:

- **Extensive Tissue Distribution:** The very large apparent volume of distribution (V/F = 1820 L) indicates that tafenoquine is **extensively distributed into the tissues** [1]. This is a critical feature for an antimalarial drug targeting the liver stages (hypnozoites) of *Plasmodium vivax* [2].
- **Long Elimination Half-life:** The prolonged elimination half-life of approximately **14-16 days** is a cornerstone of its clinical utility [1] [2]. This long half-life, a significant advantage over the short-lived primaquine (4-6 hours), enables a **single-dose regimen** for the radical cure of vivax malaria, thereby overcoming adherence challenges associated with the 14-day primaquine course [1] [3].

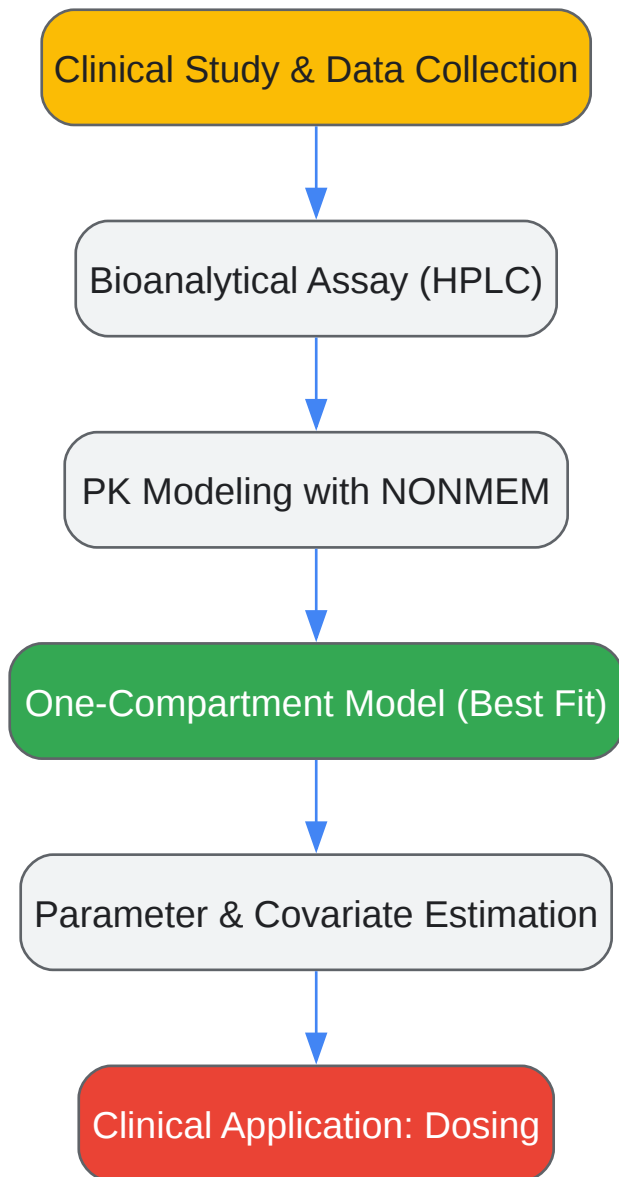
Research Context and Modeling Approaches

Pharmacokinetic models are pivotal in tafenoquine's development. A recent review identified that three main modeling approaches have been used [2]:

- **Non-Compartmental Analysis (NCA):** Used to describe the basic PK profile and compare it with other drugs.

- **Population PK (popPK):** Used to determine population parameters, the impact of covariates, and guide dose selection, as in the study above.
- **PK/Pharmacodynamic (PK/PD) Modeling:** Used to understand the relationship between drug concentration, efficacy, and adverse events.

The following diagram illustrates the workflow and logical relationships involved in a population pharmacokinetic study, from data collection to model application.



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Population PK workflow from study to application.

Ongoing Research and Considerations

While the core pharmacokinetics are well-established, research continues to refine their application. Current efforts focus on:

- **Drug-Drug Interactions (DDI):** Clinical trials have been conducted to investigate potential pharmacokinetic interactions between tafenoquine and commonly used artemisinin-based combination therapies (ACTs), such as artemether-lumefantrine and dihydroartemisinin-piperaquine [4] [2].
- **Special Populations:** Further modeling and simulation are needed to optimize dosing in specific populations, particularly regarding the impact of **CYP2D6 metabolism status** on tafenoquine's efficacy and safety, as it is a prodrug requiring metabolic activation [2].

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References

1. Population pharmacokinetics of the new antimalarial agent ... [pmc.ncbi.nlm.nih.gov]
2. Pharmacokinetic Models of Tafenoquine: Insights for ... [mdpi.com]
3. Tafenoquine and its potential in the treatment and relapse ... [pmc.ncbi.nlm.nih.gov]
4. A Study to Evaluate the Pharmacokinetics of a Single Dose of ... [trial.medpath.com]

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